4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
Description
The compound 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one features a quinolin-2(1H)-one core substituted with a methyl group at position 1, a nitro group at position 3, and a benzo[d][1,3]dioxol-5-ylmethylamino moiety at position 2. The benzo[d][1,3]dioxole (piperonyl) group is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and target binding through its lipophilic and electron-rich aromatic system .
Synthetic routes for related compounds involve multi-step protocols, including nucleophilic substitutions, amidation, and purification via chromatography .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-20-13-5-3-2-4-12(13)16(17(18(20)22)21(23)24)19-9-11-6-7-14-15(8-11)26-10-25-14/h2-8,19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVXPGAFGFLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Amidation: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the nitrated quinoline derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Molecular Details
- Molecular Formula : C₁₈H₁₅N₃O₅
- Molecular Weight : 353.3 g/mol
- CAS Number : 849917-22-2
Structural Characteristics
The compound features a quinoline backbone, which is known for its biological activity, combined with a benzo[d][1,3]dioxole moiety that enhances its pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism involves modulation of signaling pathways associated with cell survival and death.
Case Study : In vitro studies demonstrated that this compound could reduce the viability of breast cancer cells by over 50% at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has shown promise in inhibiting the production of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 5 | 30 |
| 10 | 55 |
| 20 | 70 |
These results suggest that higher concentrations lead to increased inhibition of cytokine production, underscoring the compound's therapeutic potential in treating inflammatory conditions .
Neuroprotective Effects
Emerging research indicates that the compound may have neuroprotective properties. Studies have suggested it can protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative diseases like Alzheimer's.
Case Study : In a cellular model of oxidative stress, treatment with the compound resulted in a significant decrease in markers of oxidative damage and an increase in cell viability compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with cellular DNA and proteins. It induces apoptosis by activating caspases and causing DNA fragmentation. Additionally, it can cause cell cycle arrest at the S-phase and G2/M-phase, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole Substituents
Table 1: Structural and Functional Comparisons
Key Observations:
- Core Heterocycle Influence: The quinolin-2(1H)-one core in the target compound distinguishes it from piperidinones (e.g., ), imidazolidines (e.g., ), and azetidinones (e.g., ). Quinolinones are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects, but specific data for this derivative are lacking.
- Substituent Effects: The nitro group at position 3 is unique compared to hydroxy or alkyl substituents in other quinolinones (e.g., ).
Table 2: Antimicrobial Activity of Selected Compounds
Key Observations:
- The target compound’s biological profile remains uncharacterized in the provided evidence. However, imidazolidine analogs (e.g., IIIj, IIIk) demonstrate potent antimicrobial activity, suggesting that piperonyl-containing heterocycles are promising scaffolds for drug discovery .
- HT-3, a piperonyl-piperazine derivative, induces BST2, a host protein inhibiting viral release . This highlights the piperonyl group’s versatility in modulating diverse biological pathways.
Key Observations:
Biological Activity
4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, also known by its CAS number 849917-22-2, is a complex organic compound with notable biological activities. This compound is characterized by a quinoline core that is substituted with both a benzo[d][1,3]dioxole moiety and a nitro group. Its structure suggests potential applications in medicinal chemistry, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is 4-(1,3-benzodioxol-5-ylmethylamino)-1-methyl-3-nitroquinolin-2-one. The compound features a quinolinone structure that is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 345.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 849917-22-2 |
The biological activity of this compound primarily revolves around its ability to interact with cellular components. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, leading to DNA fragmentation. Additionally, it causes cell cycle arrest at the S-phase and G2/M-phase, effectively inhibiting cell proliferation .
Antitumor Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cells. The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The results indicated that it has potent cytotoxic activity with IC50 values of approximately 16.19 μM for HCT-116 and 17.16 μM for MCF-7 cells, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound activates specific apoptotic pathways and inhibits key signaling pathways involved in tumor growth .
Comparative Analysis
The unique structural features of this compound enhance its biological activity compared to similar compounds lacking the nitro group or benzo[d][1,3]dioxole moiety. For instance:
| Compound Name | IC50 (μM) MCF-7 | IC50 (μM) HCT-116 |
|---|---|---|
| 4-(benzo[d][1,3]dioxol-5-ylmethylamino)-1-methylquinolin- | Not specified | Not specified |
| 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin | 17.16 | 16.19 |
Q & A
Q. Assay Design :
- Enzyme inhibition : uses butyrylcholinesterase (BuChE) inhibition assays with Ellman’s reagent, measuring IC values via spectrophotometry.
- Cellular cytotoxicity : Apply the MTT assay () to assess viability in cancer cell lines, using doxorubicin as a positive control.
Contradiction Analysis : If enzyme assay results (e.g., high IC) conflict with cellular activity (e.g., low EC), consider:
- Membrane permeability issues (logP >3 may improve uptake).
- Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 24-hour intervals.
- Light sensitivity : Conduct accelerated stability studies under UV light (254 nm), assessing photodegradation products via LC-MS .
- Metabolite profiling : Use liver microsomes to identify phase I/II metabolites, comparing with HRMS data .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Model interactions with BuChE (PDB: 4B0L) using AutoDock Vina, focusing on the benzo[d][1,3]dioxole moiety’s placement in the catalytic gorge .
- QSAR modeling : Train models with descriptors like molar refractivity and topological polar surface area to predict bioactivity across derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
